3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid
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Overview
Description
3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a methoxybenzoyl group attached to a pyridine ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid, 3-(4-Methoxybenzyl)pyridine-2-carboxylic acid, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving carboxylic acid and benzoyl functional groups.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl and pyridine moieties can interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can influence various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid
- 3-(4-Methylbenzoyl)pyridine-2-carboxylic acid
- 3-(4-Chlorobenzoyl)pyridine-2-carboxylic acid
Uniqueness
3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool for exploring new chemical reactions and biological activities. The methoxy group also enhances the compound’s solubility in organic solvents, facilitating its use in various research applications .
Properties
IUPAC Name |
3-(4-methoxybenzoyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-10-6-4-9(5-7-10)13(16)11-3-2-8-15-12(11)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPXSNXRKBOINP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314136 |
Source
|
Record name | 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116060-92-5 |
Source
|
Record name | 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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